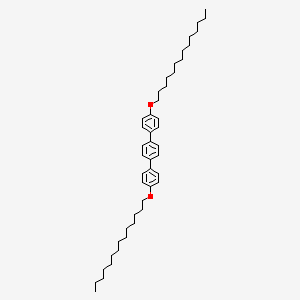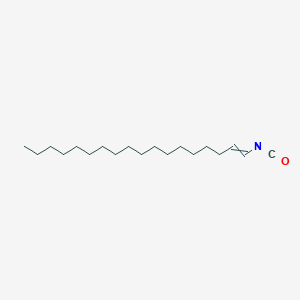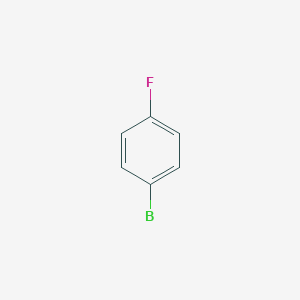
(4-Fluorophenyl)boran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)boran, also known as 4-fluorophenylboronic acid, is an organoboron compound with the chemical formula C6H4BF. It is a derivative of phenylboronic acid where a fluorine atom is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Fluorophenyl)boran can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the direct borylation of 4-fluoroiodobenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)boran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenol.
Reduction: Reduction reactions can convert it into 4-fluorobenzene.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Fluorophenol
Reduction: 4-Fluorobenzene
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4-Fluorophenyl)boran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)boran in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the fluorine substituent, making it less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a fluorine atom, leading to different electronic properties and reactivity.
4-Trifluoromethylphenylboronic Acid: Has a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
(4-Fluorophenyl)boran is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Propriétés
Numéro CAS |
321881-29-2 |
|---|---|
Formule moléculaire |
C6H4BF |
Poids moléculaire |
105.91 g/mol |
InChI |
InChI=1S/C6H4BF/c7-5-1-3-6(8)4-2-5/h1-4H |
Clé InChI |
YGGMQWSJXSNGDT-UHFFFAOYSA-N |
SMILES canonique |
[B]C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


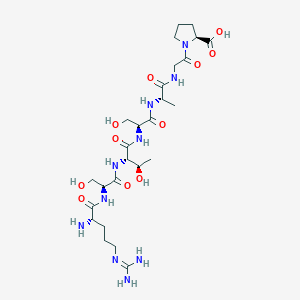
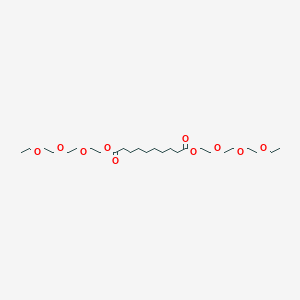
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
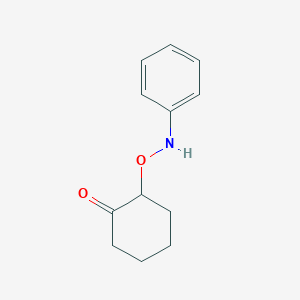
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
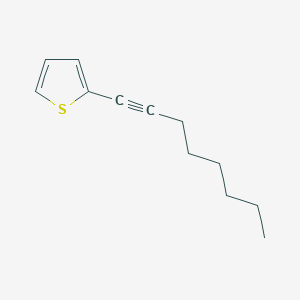
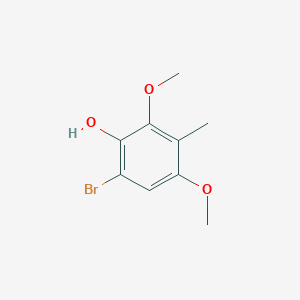
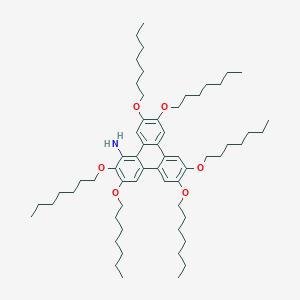
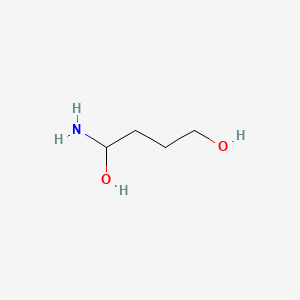
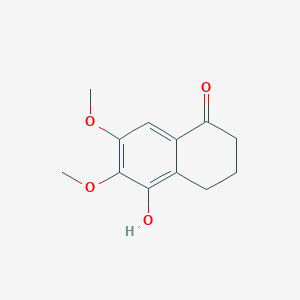
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
